2-amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid
Overview
Description
2-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid is a derivative of histidine, an essential amino acid. This compound is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms. The imidazole ring is a common structural motif in many biologically active molecules, including histamine and various pharmaceuticals. This compound is of interest due to its potential biological activities and its role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid typically involves the methylation of histidine. One common method is the reaction of histidine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: The imidazole ring in this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can also occur, particularly at the imidazole ring, resulting in the formation of reduced imidazole derivatives.
Substitution: The amino and carboxyl groups in the compound can participate in substitution reactions, where these groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation Products: Oxidized imidazole derivatives.
Reduction Products: Reduced imidazole derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly those containing imidazole rings.
Biology: Studied for its role in enzymatic reactions and as a potential modulator of biological pathways.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor to histamine and other biologically active compounds.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 2-amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid involves its interaction with various molecular targets, including enzymes and receptors. The imidazole ring can participate in hydrogen bonding and other interactions, which can modulate the activity of enzymes and receptors. This compound may also act as a precursor to other biologically active molecules, such as histamine, which exerts its effects through binding to histamine receptors and modulating various physiological processes.
Comparison with Similar Compounds
Histidine: The parent compound, which lacks the methyl group on the imidazole ring.
Histamine: A biologically active amine derived from histidine, involved in immune responses and neurotransmission.
1-Methylhistidine: A similar compound with a methyl group at a different position on the imidazole ring.
Uniqueness: 2-Amino-3-(1-methyl-1H-imidazol-4-yl)propanoic acid is unique due to the specific position of the methyl group on the imidazole ring, which can influence its biological activity and interactions with molecular targets. This structural variation can result in different pharmacological properties compared to other histidine derivatives.
Properties
IUPAC Name |
2-amino-3-(1-methylimidazol-4-yl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-10-3-5(9-4-10)2-6(8)7(11)12/h3-4,6H,2,8H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMWTNUJHUMWMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)CC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861879 | |
Record name | CERAPP_27215 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40861879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332-80-9 | |
Record name | 1-Methylhistidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524367 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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